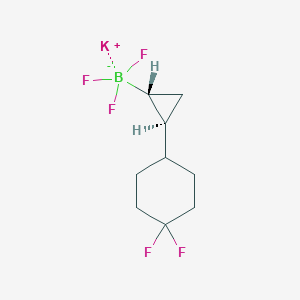
Potassium trans-(2-(4,4-difluorocyclohexyl)cyclopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to a difluorocyclohexyl moiety, along with a trifluoroboranuide group. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves several steps. One common method includes the reaction of a cyclopropyl precursor with a difluorocyclohexyl compound under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the overall production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Scientific Research Applications
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorocyclohexyl group provides a distinctive marker for tracking biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves its interaction with specific molecular targets. The compound’s trifluoroboranuide group can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the difluorocyclohexyl group may interact with hydrophobic regions of proteins or enzymes, influencing their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide can be compared with similar compounds such as:
rac-potassium [(1R,2R)-2-(tert-butoxycarbonyl)cyclopropyl]trifluoroboranuide: This compound has a tert-butoxycarbonyl group instead of a difluorocyclohexyl group, resulting in different reactivity and applications.
rac-potassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroboranuide:
The uniqueness of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide lies in its combination of a difluorocyclohexyl group with a cyclopropyl and trifluoroboranuide moiety, offering a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H13BF5K |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
potassium;[(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H13BF5.K/c11-9(12)3-1-6(2-4-9)7-5-8(7)10(13,14)15;/h6-8H,1-5H2;/q-1;+1/t7-,8+;/m0./s1 |
InChI Key |
USZSEVIGZSPKLN-KZYPOYLOSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C2CCC(CC2)(F)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C2CCC(CC2)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


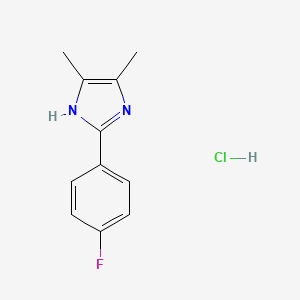

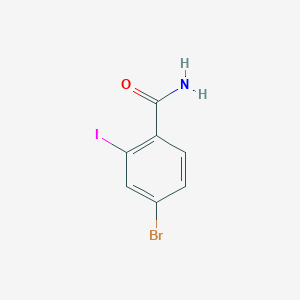
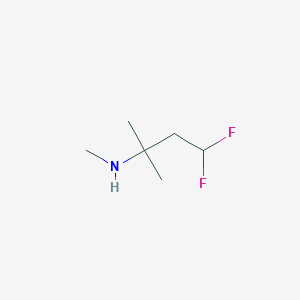
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)
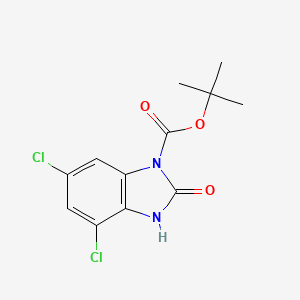
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
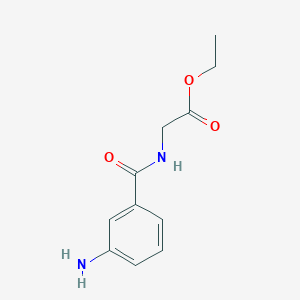
![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
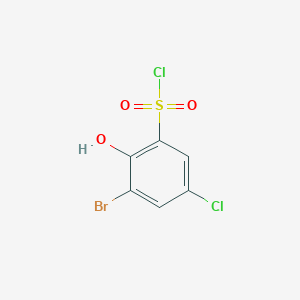
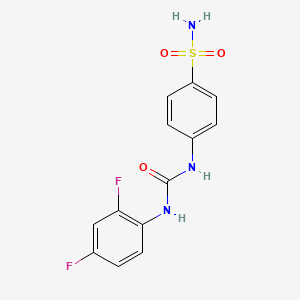
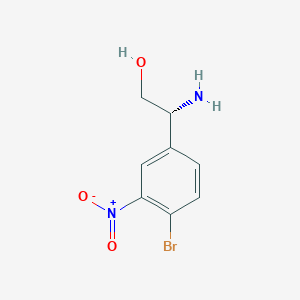
![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
